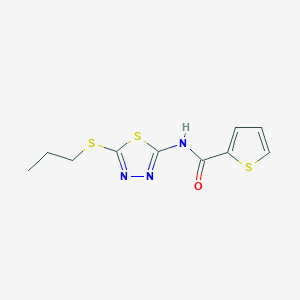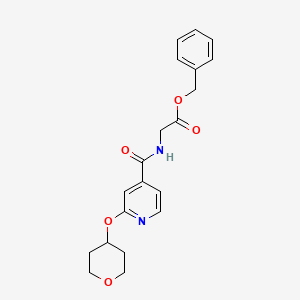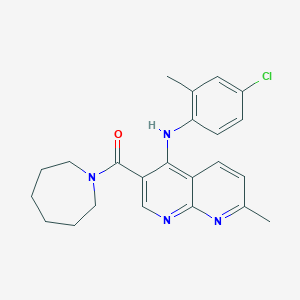![molecular formula C23H31O3P B2914289 (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-38-8](/img/structure/B2914289.png)
(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tert-butyl group, a diisopropoxyphenyl group, and a benzo[d][1,3]oxaphosphole group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The diisopropoxyphenyl group is a type of aryl ether, which are commonly used as protecting groups in organic synthesis. The benzo[d][1,3]oxaphosphole group is a type of heterocyclic compound, which are often found in many important natural products and pharmaceuticals.
Molecular Structure Analysis
The tert-butyl group is a bulky group that can influence the stereochemistry of the compound . The diisopropoxyphenyl group could potentially participate in π-π interactions due to the aromatic ring. The benzo[d][1,3]oxaphosphole group is a heterocycle, which can have interesting electronic properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present and their interactions. For example, the presence of the tert-butyl group could potentially increase the hydrophobicity of the compound .Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
The chemical reactivity and transformation mechanisms involving compounds structurally related to (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have been a subject of study in scientific research. For instance, Mironov et al. (2001) explored the ipso-substitution reactions of a similar phosphole compound, yielding insights into the reaction pathways and structural outcomes through NMR and X-ray diffraction analysis (Mironov et al., 2001).
Catalysis and Ligand Design
The development of chiral phosphine ligands for asymmetric catalysis is another significant area of research. Imamoto et al. (2012) synthesized rigid P-chiral phosphine ligands, demonstrating their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, contributing to the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antioxidant Properties and Stability
The study of antioxidant properties and stability of related compounds, such as 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), has been explored by Watanabe et al. (2000). This research aimed to understand the dynamics of action of BO-653 as a novel antioxidant for inhibiting lipid peroxidation in vivo, emphasizing the impact of substituents and side chains on the stability and reactivity of derived radicals (Watanabe et al., 2000).
Synthesis and Application of Ligands
Tang et al. (2010) developed a series of novel chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands. These ligands exhibited high enantioselectivities and reactivities in rhodium-catalyzed asymmetric hydrogenation, highlighting their potential as catalysts in the production of enantiomerically pure compounds (Tang et al., 2010).
Synthesis Techniques and Novel Compounds
Research has also focused on the synthesis techniques and the exploration of novel compounds. For example, studies on the synthesis of benzoxaphospholes and benzobisoxaphospholes displaying blue fluorescence, as conducted by Washington et al. (2010), provide insights into the potential applications of these materials in electronic and photoluminescent devices (Washington et al., 2010).
Propriétés
IUPAC Name |
(3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPMJVRCYAVEU-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)




pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)
![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)


![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)

